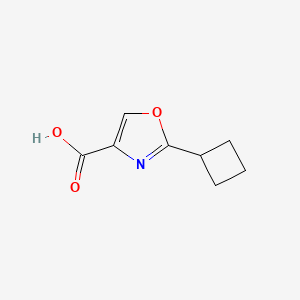

6-Formyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

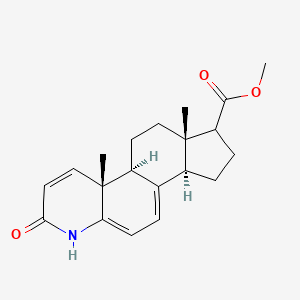

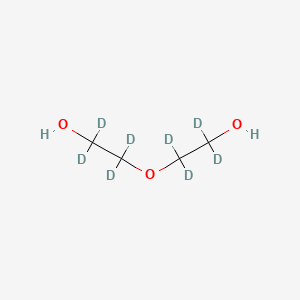

The compound “6-Formyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, similar to benzene but with one carbon atom replaced by nitrogen . The presence of the formyl group (-CHO) and the carbonitrile group (-C≡N) suggest that this compound might have interesting chemical properties.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine ring could contribute to its stability and solubility .Aplicaciones Científicas De Investigación

Optoelectronic Applications

A study by Roushdy et al. (2019) focused on the synthesis and characterization of a novel compound through the condensation reaction involving 6-formylvisnagin, which was further analyzed for its photosensitivity and applicability in optoelectronic devices. The findings suggest the potential use of this compound in the fabrication of heterojunctions for optoelectronics, indicating its significant photosensitivity and enhanced photocurrent under various illumination intensities (Roushdy et al., 2019).

Corrosion Inhibition

Sudheer and Quraishi (2015) explored the corrosion inhibition capabilities of aryl pyrazolo pyridine derivatives on copper within a hydrochloric acid system. This study included computational and electrochemical analyses, revealing that certain derivatives act as effective cathodic type inhibitors, suggesting their potential application in protecting metals from corrosion (Sudheer & Quraishi, 2015).

Structural Analysis

Ganapathy et al. (2015) conducted a detailed structural analysis of a pyrazolo pyridine derivative, showcasing its crystal structure through X-ray diffraction. This analysis provides insights into the molecular configuration and potential chemical interactions of such compounds, emphasizing their relevance in materials science and chemical engineering (Ganapathy et al., 2015).

Mecanismo De Acción

- By inhibiting PDE-III, Milrinone Impurity 2 increases intracellular cAMP levels, leading to positive inotropic (increased contractility), positive lusitropic (enhanced relaxation), and vasodilatory effects .

- The net effect is an influx of calcium ions (Ca²⁺) into muscle cells, leading to improved contractility and relaxation of cardiac muscle fibers .

- Downstream effects include increased calcium availability, enhanced contractile force, and improved relaxation .

- Close monitoring is essential during administration due to potential cardiac events, including ventricular arrhythmias .

- It helps manage acute decompensated heart failure by enhancing the heart’s pumping ability and reducing symptoms like shortness of breath and fatigue .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propiedades

IUPAC Name |

6-formyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O2/c13-6-9-5-10(8-1-3-14-4-2-8)11(7-16)15-12(9)17/h1-5,7H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXLYSCLFULIJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)

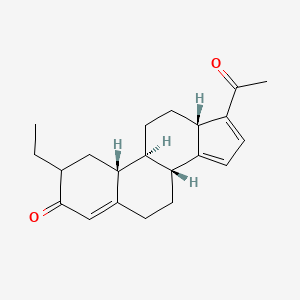

![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)